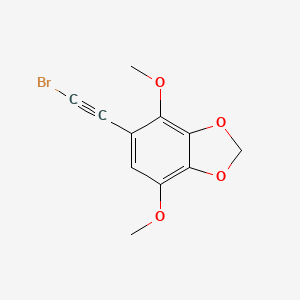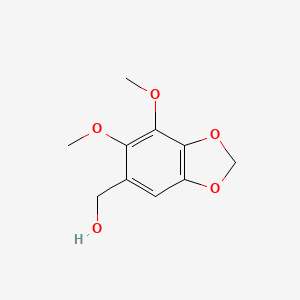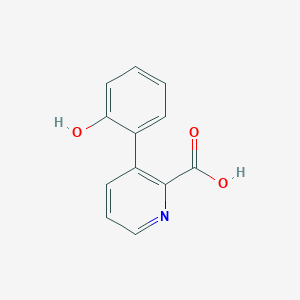
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Vue d'ensemble
Description
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene is a boronic ester derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its unique chemical properties and is widely used in organic electronics and materials science due to its ability to form stable conjugated systems .
Méthodes De Préparation
The synthesis of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of pyrene with boronic acid derivatives in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like dichloromethane or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrene derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other boronic ester derivatives.
Substitution: It can undergo substitution reactions where the boronic ester groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices
Mécanisme D'action
The mechanism of action of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene involves its ability to form stable conjugated systems, which enhances its electronic properties. The boronic ester groups facilitate its incorporation into larger molecular frameworks, allowing it to interact with various molecular targets and pathways . These interactions are crucial for its applications in organic electronics and materials science.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene include other boronic ester derivatives of polycyclic aromatic hydrocarbons, such as:
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
These compounds share similar chemical properties but differ in their specific applications and electronic properties. The uniqueness of this compound lies in its specific structure, which provides distinct advantages in certain applications, particularly in organic electronics .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)21-13-17-9-11-19-15-22(30-33-27(5,6)28(7,8)34-30)16-20-12-10-18(14-21)23(17)24(19)20/h9-16H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGWTSPWMDJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=CC(=CC(=C54)C=C3)B6OC(C(O6)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide](/img/structure/B7880382.png)
![[5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7880389.png)


![6-Ethynyl-4-methoxybenzo[d][1,3]dioxole](/img/structure/B7880400.png)
![N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea](/img/structure/B7880410.png)
![tert-Butyl 4-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B7880429.png)




![7-bromo-2-methyl-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7880470.png)
